Cas no 869945-30-2 (1-2-(4-fluorophenoxy)phenylmethanamine)
869945-30-2 structure
Product Name:1-2-(4-fluorophenoxy)phenylmethanamine
N.o CAS:869945-30-2
MF:C13H12FNO
MW:217.238886833191
MDL:MFCD04971088
CID:858936
PubChem ID:3583518
Update Time:2025-06-10
1-2-(4-fluorophenoxy)phenylmethanamine Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(4-Fluorophenoxy)-benzylaMine
- [2-(4-fluorophenoxy)phenyl]methanamine
- CS-0240750
- SCHEMBL3289026
- DTXSID80393881
- MFCD04971088
- SB77111
- 1-[2-(4-fluorophenoxy)phenyl]methanamine
- F20140
- EN300-229894
- (2-(4-fluorophenoxy)phenyl)methanamine
- 869945-30-2
- AKOS000261355
- AS-83817
- SY091047
- CHEMBL203168
- 2-(4-Fluorophenoxy)benzylamine
- 1-2-(4-fluorophenoxy)phenylmethanamine
-
- MDL: MFCD04971088
- Inchi: 1S/C13H12FNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H,9,15H2
- Chave InChI: FCOKAHQJFXLPJJ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)OC1C=CC=CC=1CN
Propriedades Computadas
- Massa Exacta: 217.090292168g/mol
- Massa monoisotópica: 217.090292168g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 3
- Complexidade: 204
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.4
- Superfície polar topológica: 35.2Ų
Propriedades Experimentais
- Densidade: 1.2±0.1 g/cm3
- Ponto de ebulição: 306.2±32.0 °C at 760 mmHg
- Ponto de Flash: 139.0±25.1 °C
- Pressão de vapor: 0.0±0.6 mmHg at 25°C
1-2-(4-fluorophenoxy)phenylmethanamine Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-2-(4-fluorophenoxy)phenylmethanamine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | F590495-25mg |
1-[2-(4-fluorophenoxy)phenyl]methanamine |
869945-30-2 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F590495-50mg |
1-[2-(4-fluorophenoxy)phenyl]methanamine |
869945-30-2 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F590495-250mg |
1-[2-(4-fluorophenoxy)phenyl]methanamine |
869945-30-2 | 250mg |
$ 295.00 | 2022-06-05 | ||
| Apollo Scientific | PC530060-500mg |
2-(4-Fluorophenoxy)-benzylamine |
869945-30-2 | 97% | 500mg |
£211.00 | 2025-02-21 | |
| Apollo Scientific | PC530060-1g |
2-(4-Fluorophenoxy)-benzylamine |
869945-30-2 | 97% | 1g |
£360.00 | 2025-02-21 | |
| A2B Chem LLC | AJ05399-10g |
1-[2-(4-fluorophenoxy)phenyl]methanamine |
869945-30-2 | 94% | 10g |
$1242.00 | 2024-04-19 | |
| A2B Chem LLC | AJ05399-50mg |
1-[2-(4-fluorophenoxy)phenyl]methanamine |
869945-30-2 | 94% | 50mg |
$93.00 | 2024-04-19 | |
| A2B Chem LLC | AJ05399-100mg |
1-[2-(4-fluorophenoxy)phenyl]methanamine |
869945-30-2 | 94% | 100mg |
$121.00 | 2024-04-19 | |
| A2B Chem LLC | AJ05399-250mg |
1-[2-(4-fluorophenoxy)phenyl]methanamine |
869945-30-2 | 94% | 250mg |
$157.00 | 2024-04-19 | |
| A2B Chem LLC | AJ05399-500mg |
1-[2-(4-fluorophenoxy)phenyl]methanamine |
869945-30-2 | 94% | 500mg |
$227.00 | 2024-04-19 |
1-2-(4-fluorophenoxy)phenylmethanamine Literatura Relacionada
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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